5-Bromo-6-azauracil 5-Bromo-6-azauracil
Brand Name: Vulcanchem
CAS No.: 4956-05-2
VCID: VC21322602
InChI: InChI=1S/C3H2BrN3O2/c4-1-2(8)5-3(9)7-6-1/h(H2,5,7,8,9)
SMILES: C1(=O)C(=NNC(=O)N1)Br
Molecular Formula: C3H2BrN3O2
Molecular Weight: 191.97 g/mol

5-Bromo-6-azauracil

CAS No.: 4956-05-2

Cat. No.: VC21322602

Molecular Formula: C3H2BrN3O2

Molecular Weight: 191.97 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-6-azauracil - 4956-05-2

Specification

CAS No. 4956-05-2
Molecular Formula C3H2BrN3O2
Molecular Weight 191.97 g/mol
IUPAC Name 6-bromo-2H-1,2,4-triazine-3,5-dione
Standard InChI InChI=1S/C3H2BrN3O2/c4-1-2(8)5-3(9)7-6-1/h(H2,5,7,8,9)
Standard InChI Key VNTFEWXYAOATFA-UHFFFAOYSA-N
SMILES C1(=O)C(=NNC(=O)N1)Br
Canonical SMILES C1(=O)C(=NNC(=O)N1)Br

Introduction

Chemical Structure and Properties

5-Bromo-6-azauracil, also known as 6-bromo-2H-1,2,4-triazine-3,5-dione, is a heterocyclic compound with a molecular formula of C3H2BrN3O2 . Its structure consists of a triazine ring with bromine substitution, resulting in distinctive physical and chemical characteristics. The compound's systematic naming reflects its structural arrangement as a brominated derivative of azauracil.

Physical and Chemical Properties

The detailed physical and chemical properties of 5-Bromo-6-azauracil are presented in Table 1 below:

PropertyValue
CAS Number4956-05-2
Molecular FormulaC3H2BrN3O2
Molecular Weight191.971 g/mol
Density2.3±0.1 g/cm³
Boiling Point451.8±48.0 °C at 760 mmHg
Flash Point227.0±29.6 °C
Exact Mass190.933029
Polar Surface Area (PSA)78.61000

Table 1: Physical and chemical properties of 5-Bromo-6-azauracil

The compound exists as a white solid under standard conditions and demonstrates stability under normal laboratory storage conditions . Its relatively high boiling and flash points indicate low volatility, which is consistent with its molecular structure and intermolecular forces .

Synthesis Methods

The synthesis of 5-Bromo-6-azauracil involves sophisticated chemical procedures with high-yield outcomes. Multiple synthetic routes have been reported in the literature, with varying levels of efficiency and purity of the final product.

Bromination of Triazinedione

A well-documented method involves the direct bromination of 2H- triazin-3,5-dione. In this procedure:

  • 2H- triazin-3,5-dione (50 g, 442 mmol) is placed in 60 ml of bromine in 800 ml of water.

  • The mixture is heated to 60°C for 10 hours.

  • The reaction medium is then slowly added to an aqueous ammonia solution until reaching pH 5.

  • The product is extracted with ethyl acetate.

  • The organic phases are dried over MgSO4, filtered, and concentrated to dryness.

This method yields 5-Bromo-6-azauracil as a white solid with a reported yield of 93 percent . The high yield makes this approach particularly attractive for both laboratory and industrial scale synthesis.

Biological Activity

The biological significance of 5-Bromo-6-azauracil stems primarily from its effects on cellular processes, particularly in fungal organisms.

Effects on Yeast Cells

Research has demonstrated that 5-Bromo-6-azauracil exerts pronounced effects on yeast cells, with cell lysis being the most significant outcome . The compound's inhibitory action on cellular processes follows a distinctive pattern:

  • Initial exposure leads to disruption of cell wall integrity

  • The lytic process demonstrates a delayed onset

  • This delay temporally coincides with the capacity of preformed pyrimidines to reverse the inhibitory effects

These observations suggest that the compound interferes with nucleic acid metabolism pathways that are essential for maintaining cellular integrity and division capabilities in yeast.

Mechanism of Action

The precise mechanism by which 5-Bromo-6-azauracil exerts its effects involves interference with nucleic acid synthesis. As a structural analog of natural pyrimidines, the compound likely competes with or disrupts normal pyrimidine metabolism. This interference is particularly evident in rapidly dividing cells, which rely heavily on de novo nucleic acid synthesis.

Studies have shown that the inhibitory effects can be reversed by preformed pyrimidines, suggesting competitive inhibition mechanisms within pyrimidine biosynthetic pathways . This reversibility has significant implications for understanding both the compound's mechanism of action and potential strategies to modulate its effects.

Research Applications

The unique properties of 5-Bromo-6-azauracil have led to its utilization across several research domains, primarily in cell biology and biochemistry.

Cell Biology Research

In cell biology, 5-Bromo-6-azauracil has proven valuable for studying cell division processes, particularly in the model organism Saccharomyces cerevisiae . Its ability to induce controlled cell lysis provides researchers with a tool to investigate:

  • Cell wall composition and integrity mechanisms

  • Pyrimidine metabolism and its role in cell division

  • Cellular response to metabolic stress

These applications have contributed to fundamental understanding of eukaryotic cell biology and the interconnection between nucleic acid metabolism and cell division processes.

Biochemical Studies

In biochemical research, the compound serves as an important tool for investigating nucleic acid synthesis pathways . Its inhibitory effects on specific aspects of pyrimidine metabolism make it useful for dissecting the sequential steps and regulatory mechanisms of these essential cellular processes.

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